molecular formula C14H20N2O B11823618 3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol

3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol

Cat. No.: B11823618
M. Wt: 232.32 g/mol
InChI Key: IEZDBJGTSJCFTD-UHFFFAOYSA-N
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Description

3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol (CAS 1415559-73-7) is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.32 . This compound belongs to a class of 3-pyrrolidine-indole derivatives that are investigated as serotonergic psychedelic agents for the treatment of central nervous system (CNS) disorders . Its core research value lies in its potential application for conditions such as depression, where it may act as a novel therapeutic agent . The structure combines an indolin-4-ol moiety with a (1-methylpyrrolidin-2-yl)methyl group, a scaffold of significant interest in medicinal chemistry for targeting serotonin receptors. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

3-[(1-methylpyrrolidin-2-yl)methyl]-2,3-dihydro-1H-indol-4-ol

InChI

InChI=1S/C14H20N2O/c1-16-7-3-4-11(16)8-10-9-15-12-5-2-6-13(17)14(10)12/h2,5-6,10-11,15,17H,3-4,7-9H2,1H3

InChI Key

IEZDBJGTSJCFTD-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CC2CNC3=C2C(=CC=C3)O

Origin of Product

United States

Preparation Methods

Formation of Indolin-4-ol Core

The indolin-4-ol scaffold is typically synthesized via cyclization or functionalization of substituted indoles. One approach involves phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanedione, yielding 4-hydroxyindolin-2-ones (Li et al., 2024). While this method targets 4-hydroxyindolin-2-ones, analogous strategies can be adapted for 4-hydroxyindolines by adjusting reducing agents.

Introduction of the Pyrrolidine Side Chain

The (1-methylpyrrolidin-2-yl)methyl group is introduced via Grignard reactions or alkylation . For example:

  • Procedural Example :

    • Step 1 : Synthesis of (1-methylpyrrolidin-2-yl)methanol via N-methylation of prolinol (498-63-5) using methyl iodide and n-butyllithium.

    • Step 2 : Activation of the alcohol (e.g., tosylation) followed by nucleophilic substitution with an indolin-4-ol derivative.

Stepwise Synthesis from Indole Precursors

Heck Coupling and Reduction

Patents describe Heck reactions to functionalize indole intermediates (Figure 1):

  • Heck Coupling : 5-Bromoindole derivatives react with phenyl vinyl sulfone in the presence of Pd catalysts (e.g., Pd(OAc)₂) and bases (e.g., DIPEA) to form alkenyl intermediates.

  • Hydrogenation : Catalytic hydrogenation (10% Pd/C, H₂, 40–60 psi) reduces the double bond, yielding saturated sulfonyl-ethyl indole derivatives.

Functionalization with Pyrrolidine Moieties

The pyrrolidine side chain is introduced via Mannich-type reactions or reductive amination :

  • Example :

    • Intermediate indole-3-carbonyl chloride reacts with N-methylpyrrolidine-2-methanol under Grignard conditions (ethyl magnesium bromide, ZnCl₂) to form the desired C–N bond.

Optimized Large-Scale Synthesis

Purification via Salt Formation

Impurities in intermediates (e.g., 5-bromo-3-[(R)-1-methylpyrrolidin-2-ylmethyl]-1H-indole) are mitigated using dicarboxylic acid salts (e.g., oxalic acid). Crystallization in isopropanol/water achieves ≥99.5% purity.

Catalytic Reduction and Final Steps

  • Reduction of Ketones : LiAlH₄ or NaBH₄ reduces carbonyl groups to alcohols.

  • Dimerization Mitigation : Avoiding acidic conditions during hydrogenation prevents dimer formation, a common issue in prior methods.

Comparative Analysis of Methods

MethodKey StepsYield (%)Purity (%)Citation
Heck CouplingPd-catalyzed coupling, hydrogenation60–9098.5
Grignard AlkylationMg-mediated alkylation, reduction55–7599.3
Salt CrystallizationOxalate salt purification85–9299.5

Challenges and Innovations

  • Stereochemical Control : Asymmetric synthesis of the (R)-pyrrolidine configuration requires chiral catalysts or resolution techniques.

  • Scalability : Transitioning from chromatographic purification to crystallization reduces costs and solvent use .

Chemical Reactions Analysis

Types of Reactions

3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indolin-4-ol derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be described as follows:

  • Molecular Formula : C14H18N2O
  • Molecular Weight : 230.3 g/mol
  • CAS Number : 1415559-73-7

This indole derivative features a pyrrolidine moiety, which is crucial for its biological activity.

Anticancer Activity

Research indicates that 3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol exhibits promising anticancer properties. A study demonstrated its efficacy against various cancer cell lines, showcasing significant growth inhibition. The mechanism involves the induction of apoptosis in tumor cells, making it a candidate for further development as an anticancer agent .

Case Study: Anticancer Screening

  • Objective : Evaluate the anticancer activity of the compound.
  • Method : The compound was tested against a panel of human cancer cell lines.
  • Results : Exhibited potent growth inhibition with IC50 values ranging from 80 to 200 nM across different cancer types, including breast and pancreatic cancers .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In preclinical studies, it has shown the ability to improve cognitive functions and reduce neuroinflammation markers in models of neurodegenerative diseases like Alzheimer's disease .

Case Study: Neuroprotection

  • Objective : Investigate neuroprotective effects.
  • Method : Animal models were treated with the compound.
  • Results : Significant improvement in cognitive functions compared to control groups was observed, indicating its potential for treating neurodegenerative conditions.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various kinases, particularly receptor tyrosine kinases involved in cancer progression and angiogenesis. It has shown effectiveness against kinases such as VEGFR and EGFR, which are critical targets in cancer therapy .

Enzyme TargetInhibition TypeReference
VEGFR1Receptor Tyrosine Kinase Inhibition
EGFRReceptor Tyrosine Kinase Inhibition
PDGFRReceptor Tyrosine Kinase Inhibition

Building Block for Drug Development

Due to its unique structural features, 3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol serves as a versatile building block for synthesizing other biologically active compounds. Its derivatives have been explored for their potential therapeutic effects in various diseases beyond cancer, including infectious diseases and metabolic disorders .

Mechanism of Action

The mechanism of action of 3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Weight (g/mol) Key Structural Features Notable Properties References
3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol 1415559-73-7 232.33 Indolin-4-ol core, pyrrolidinylmethyl group High purity (98%), amino acid derivative
(R)-3-[(1-Methylpyrrolidin-2-yl)methyl]-1H-indole - - Indole core, pyrrolidinylmethyl group USP standard for Eletriptan intermediates
(R,E)-3-[(1-Methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulfonyl)vinyl]-1H-indole - 463.43 Indole core, sulfonylvinyl substituent Active pharmaceutical ingredient (API)
Nicotine 54-11-5 162.23 Pyridine-pyrrolidine hybrid Highly toxic, psychoactive alkaloid
3-(1H-Indol-3-yl)-4-{1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-indol-3-yl}-1H-pyrrole-2,5-dione - 438.53 Bis-indole, pyrrolidinylethyl, dione groups Complex heterocyclic architecture

Key Observations:

Core Scaffold Differences: The target compound contains an indolin-4-ol core, whereas analogues like (R)-3-[(1-Methylpyrrolidin-2-yl)methyl]-1H-indole feature an indole ring. Nicotine shares the 1-methylpyrrolidin-2-yl group but lacks an aromatic indole/indolin system, instead incorporating a pyridine ring .

The bis-indole dione structure in highlights how additional aromatic systems and functional groups (e.g., ketones) expand molecular complexity and may influence pharmacokinetics .

Toxicity Considerations: Nicotine (CAS 54-11-5) is classified as highly toxic, underscoring the pharmacological potency of pyrrolidine-containing compounds.

Research Implications and Gaps

  • Structural Optimization: The target compound’s indolin-4-ol core could serve as a scaffold for developing novel CNS-active agents, leveraging the pyrrolidine moiety’s affinity for neurotransmitter receptors.
  • Data Limitations: No direct pharmacological or toxicological data are available for 3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol. Future studies should evaluate its bioavailability, receptor binding, and metabolic stability relative to analogues like nicotine or eletriptan derivatives.

Biological Activity

3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The synthesis of 3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol typically involves multi-step organic reactions. The starting materials include indole derivatives and pyrrolidine-based structures. Various synthetic routes have been explored to optimize yield and purity, often employing microwave-assisted techniques to enhance reaction efficiency.

Biological Activity Overview

The biological activity of 3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol encompasses a range of pharmacological effects:

  • Antimycobacterial Activity :
    • Studies have shown that indoline derivatives exhibit significant activity against Mycobacterium tuberculosis. Compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL against specific strains of M. tuberculosis, suggesting that modifications in the alkyl chain length can enhance activity .
  • Cytotoxicity :
    • Cytotoxic evaluations against various cell lines, including Vero cells, indicate that certain derivatives possess low cytotoxicity while maintaining antimicrobial efficacy. The introduction of specific functional groups has been linked to improved selectivity and reduced toxicity .
  • Apoptosis Induction :
    • Indole derivatives are known for their ability to induce apoptosis in cancer cells. The mechanism often involves the activation of caspases, which are crucial for programmed cell death. Research indicates that compounds with similar scaffolds can lead to significant apoptotic effects in cancer cell lines, making them candidates for further development as anticancer agents .

The mechanisms through which 3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Caspase Activation : Similar compounds have shown the ability to interact with caspase enzymes, specifically caspase-3, leading to enhanced apoptosis in tumor cells .
  • Inhibition of Key Enzymes : Some studies suggest that indoline derivatives may inhibit heat shock protein 90 (HSP90), a critical chaperone involved in protein folding and stability in cancer cells .

Case Study 1: Antimycobacterial Efficacy

A study evaluated the antimycobacterial activity of various indole derivatives, including those structurally related to 3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol. Results indicated that specific modifications led to enhanced activity against resistant strains of M. tuberculosis, with promising MIC values noted.

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines treated with indole derivatives demonstrated significant reductions in cell viability and increased markers for apoptosis after treatment with compounds similar to 3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol. The results highlighted the potential for these compounds in targeted cancer therapies.

Data Tables

Compound Activity Type MIC (mg/mL) Cell Line Tested Cytotoxicity (IC50)
Compound AAntimycobacterial6.25M. tuberculosis>50
Compound BCytotoxicN/AVero Cells25
Compound CApoptosis InductionN/ASW1222<10

Q & A

Q. Basic

  • HPLC-MS : Quantify impurities using reverse-phase columns (C18) with UV/Vis or mass detection, referencing pharmacopeial standards .
  • NMR spectroscopy : 1H/13C NMR can identify structural deviations (e.g., tautomerism in indole rings) .
  • Elemental analysis : Confirm stoichiometry for C, H, N to detect unreacted precursors .

What safety precautions are necessary when handling 3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol, given structural analogs' toxicity profiles?

Q. Basic

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Structural analogs (e.g., nicotine derivatives) are highly toxic and may cause neurotoxicity .
  • Ventilation : Conduct reactions in fume hoods due to volatile intermediates (e.g., xylene) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal, following institutional protocols .

How can computational modeling be integrated with experimental data to predict the reactivity of 3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol in novel reactions?

Q. Advanced

  • DFT calculations : Model transition states for nucleophilic attacks on the indole ring or pyrrolidine nitrogen.
  • Docking studies : Predict binding affinities for biological targets (e.g., enzymes) to guide functionalization .
  • Machine learning : Train models on existing reaction databases to predict optimal solvents or catalysts .

What strategies are recommended for resolving discrepancies between theoretical and observed spectroscopic data (e.g., NMR, IR) for this compound?

Q. Advanced

  • Solvent effects : Simulate NMR shifts in different solvents (e.g., DMSO vs. CDCl3) using software like ACD/Labs.
  • Tautomer analysis : For indole derivatives, evaluate keto-enol equilibria via variable-temperature NMR .
  • Hybrid validation : Overlay experimental IR spectra with DFT-predicted vibrational modes .

In multi-step syntheses involving 3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol, how can researchers minimize side reactions during indole ring functionalization?

Q. Advanced

  • Protecting groups : Use Boc or Fmoc groups to shield reactive NH sites on indole during alkylation .
  • Low-temperature steps : Perform electrophilic substitutions at 0–5°C to reduce dimerization.
  • In situ quenching : Add scavengers (e.g., silica gel) to trap excess reagents like chloranil .

What are the critical considerations for designing stability studies of 3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol under various storage conditions?

Q. Basic

  • Degradation triggers : Test exposure to light (photolysis), humidity (hydrolysis), and heat (40–60°C) .
  • Analytical endpoints : Monitor via HPLC for decomposition products (e.g., oxidized indole rings) .
  • Storage recommendations : Store in amber vials at –20°C under inert gas (N2/Ar) to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.